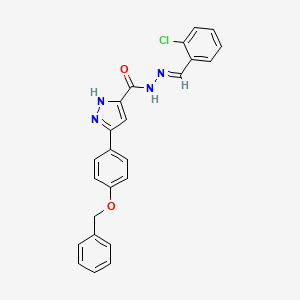![molecular formula C14H13N5O5 B11689624 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11689624.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a triazine ring, and a hydrazide linkage, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole and triazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Applications De Recherche Scientifique
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, while the benzodioxole and triazine rings provide structural stability and facilitate binding. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-propanamine
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanehydrazide is unique due to its combination of a benzodioxole ring and a triazine ring linked by a hydrazide group
Propriétés
Formule moléculaire |
C14H13N5O5 |
|---|---|
Poids moléculaire |
331.28 g/mol |
Nom IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
InChI |
InChI=1S/C14H13N5O5/c20-12(4-2-9-13(21)16-14(22)19-17-9)18-15-6-8-1-3-10-11(5-8)24-7-23-10/h1,3,5-6H,2,4,7H2,(H,18,20)(H2,16,19,21,22)/b15-6+ |
Clé InChI |
NGRIMGBKWOVVBY-GIDUJCDVSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC3=NNC(=O)NC3=O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)



![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11689608.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689613.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689622.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689635.png)

![(2Z,5Z)-5-benzylidene-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11689640.png)
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11689646.png)

![2,5-diiodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11689655.png)
